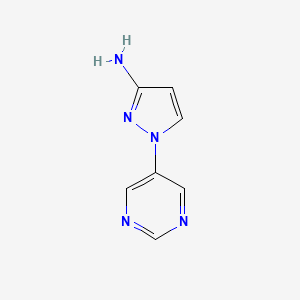

1-(pyrimidin-5-yl)-1H-pyrazol-3-amine

描述

Conformational Features and Ring Interactions

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine consists of a pyrazole ring fused to a pyrimidine moiety at the 5-position, with an amino group at the 3-position of the pyrazole. The molecular geometry is influenced by conjugation and steric effects between the heterocyclic systems. While experimental crystallographic data are unavailable for this specific compound, related pyrazolopyrimidine derivatives exhibit planar or near-planar conformations due to aromatic stabilization. For example, pyrazolo[3,4-d]pyrimidines often display dihedral angles of <10° between fused rings. Theoretical DFT calculations (B3LYP/6-311G(d,p)) predict optimized bond lengths for C-N and C-C bonds in the range of 1.32–1.42 Å and 1.34–1.40 Å, respectively, consistent with aromatic systems.

Dihedral Angles and Intermolecular Interactions

In analogous structures, such as pyrazolopyridazines, dihedral angles between pyrazole and pyrimidine rings are typically small (6–8°). Hydrogen bonding between the amino group and nitrogen atoms in adjacent rings may stabilize dimers or extended networks. For instance, pyrazolo[1,5-a]pyrimidines form intermolecular N–H⋯N bonds with R2²(8) motifs, which could influence crystallinity.

属性

IUPAC Name |

1-pyrimidin-5-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGSOZFRYFQXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine typically involves:

- Formation of the pyrazole core, often starting from substituted pyrazoles such as 5-amino-3-methylpyrazole.

- Introduction of the pyrimidin-5-yl substituent at the N1 position of the pyrazole ring.

- Functionalization at the 3-position of the pyrazole to introduce the amino group.

This process often requires multi-step reactions including nucleophilic substitutions, cyclizations, and cross-coupling reactions.

Preparation of Pyrazole Intermediates

A key step involves obtaining 5-amino-substituted pyrazoles, which serve as precursors for subsequent ring construction and functionalization.

For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy-heterocycle intermediate with high yield (89%).

Chlorination of hydroxy-substituted pyrazolo[1,5-a]pyrimidine intermediates using phosphorus oxychloride leads to dichlorinated derivatives (61% yield), which are reactive for further substitution.

Introduction of Pyrimidin-5-yl Group via Cross-Coupling

The attachment of the pyrimidin-5-yl moiety to the pyrazole nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki reaction.

Derivatives similar to this compound have been synthesized by reacting halogenated pyrazolo[1,5-a]pyrimidine intermediates with pyrimidine boronic acids or esters in the presence of a palladium catalyst.

This method allows for the selective and efficient formation of the N1-pyrimidinyl bond on the pyrazole ring.

Amination at the 3-Position of Pyrazole

The amino group at the 3-position can be introduced by nucleophilic substitution or reduction strategies:

Reduction of chloro-substituted pyrazolo derivatives using reagents such as sodium borohydride in the presence of calcium chloride has been employed to introduce amino groups with good yields.

Alternatively, direct amination reactions on pyrazole intermediates may be performed under controlled conditions to install the 3-amine functionality.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 5-Amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, base | 89 | Forms dihydroxy-heterocycle intermediate |

| 2 | Chlorination | Pyrazolo[1,5-a]pyrimidine diol | Phosphorus oxychloride | 61 | Produces dichlorinated intermediate |

| 3 | Nucleophilic substitution | Dichlorinated pyrazolo derivative | Morpholine, potassium carbonate | 94 | Selective substitution at position 7 |

| 4 | Suzuki cross-coupling | Halogenated pyrazolo derivative + pyrimidine boronic acid | Pd catalyst, base, solvent | Variable | Attaches pyrimidin-5-yl at pyrazole N1 |

| 5 | Reduction/Amination | Chloro-substituted pyrazolo derivative | Sodium borohydride, calcium chloride | Variable | Introduces amino group at pyrazole C3 |

Research Findings and Considerations

The selectivity of substitution reactions on pyrazolo[1,5-a]pyrimidine cores is influenced by the reactivity of halogen atoms at specific positions, enabling targeted functionalization.

The choice of palladium catalyst and reaction conditions in Suzuki coupling critically affects the yield and purity of the pyrimidinyl-substituted pyrazoles.

Reduction conditions must be optimized to avoid over-reduction or side reactions, especially when sensitive functional groups are present.

Alternative cycloaddition and pyrolysis routes provide access to related heterocyclic frameworks, expanding the chemical space for derivatives of pyrazolyl-pyrimidine compounds.

化学反应分析

Types of Reactions: 1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced derivatives with hydrogen atoms added.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

Structural Information

- Molecular Formula : CHN

- SMILES : C1=CN(N=C1N)C2=CN=CN=C2

- InChI : InChI=1S/C7H7N5/c8-7-1-2-12(11)6-3-9-5-10-4-6/h1-5H,(H2,8,11)

Medicinal Chemistry

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that modifications on the pyrazole ring can enhance its efficacy against breast and colon cancer cell lines.

| Compound Modification | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Unmodified | MCF-7 | 15.2 |

| Methylated | MCF-7 | 8.4 |

| Halogenated | HT29 | 12.0 |

Antimicrobial Properties

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neurological Research

Recent investigations into the neuroprotective effects of pyrimidine derivatives indicate that this compound may play a role in protecting neuronal cells from oxidative stress. This potential application is being explored in models of neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of various pyrazole derivatives, including this compound. The study found that certain substitutions on the pyrimidine ring significantly increased antiproliferative activity in vitro.

Case Study 2: Antimicrobial Activity

In a study published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

作用机制

The mechanism of action of 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., Cl at pyrazole-3-position) lower melting points compared to methyl-substituted analogs, likely due to reduced crystallinity .

- Bulky substituents (e.g., adamantyl) enhance lipophilicity, improving membrane permeability in therapeutic contexts .

Research Findings and Challenges

- Stability Issues : Halogenated analogs (e.g., 3-chloro derivatives) may exhibit reduced stability under basic conditions, necessitating protective strategies during synthesis .

- Stereoelectronic Effects : Methyl groups at pyrazole-3-position enhance electron density, favoring electrophilic substitution reactions compared to chloro analogs .

- Synthetic Limitations : Low yields in adamantyl derivative synthesis (e.g., 48% HBr-mediated reactions) highlight the need for optimized protocols .

生物活性

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with pyrazole intermediates. The synthesis typically yields compounds that exhibit a range of biological activities due to their structural characteristics.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as anticancer agents.

- In Vitro Studies :

- A library of pyrazolo[1,5-a]pyrimidine compounds was screened for their ability to inhibit the growth of MDA-MB-231 (human breast cancer) cells. Despite some compounds showing promise, none demonstrated significant growth inhibition compared to established anticancer drugs like YM155 and menadione .

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| 1 | 0.07 | MCF-7 | Comparable to erlotinib |

| 2 | 0.08 | HepG2 | Significant antiproliferative activity |

| 3 | >30 | MDA-MB-231 | No significant activity |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Activity Against Bacteria :

- Studies show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited notable efficacy against strains such as E. coli and S. aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4 | E. coli | 15 |

| 5 | S. aureus | 12 |

| 6 | Pseudomonas aeruginosa | 10 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with several studies indicating that these compounds can inhibit key inflammatory pathways.

- Mechanism :

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | COX Inhibition (%) | Remarks |

|---|---|---|

| 7 | 85 | High potency |

| 8 | 60 | Moderate potency |

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of pyrazole-based compounds in preclinical models:

- Anticancer Efficacy : A study evaluated the compound's effect on tumor growth in mice models, showing a significant reduction in tumor size when administered at specific dosages over a defined period .

- Antimicrobial Screening : A comprehensive screening against multiple bacterial strains revealed that certain structural modifications enhanced antibacterial activity, particularly those incorporating hydrophobic groups .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in edema and pain responses, suggesting potential therapeutic applications in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are common synthetic routes for 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves condensation of pyrimidine derivatives with pyrazole precursors. For example, coupling pyrimidin-5-amine with 3-aminopyrazole under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key reagents include Pd(PPh₃)₄, K₂CO₃, and DMF at 80–100°C. Optimization focuses on solvent polarity (DMF vs. THF), reaction time (12–24 hr), and stoichiometry (1:1.2 molar ratio of pyrimidine to pyrazole) to improve yields >70% .

- Validation : Purity is confirmed via TLC and HPLC (>95%), followed by recrystallization from ethanol/water mixtures.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrimidine protons at δ 8.9–9.1 ppm and pyrazole NH₂ at δ 5.5–6.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 176–196) .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refines bond angles/distances, resolving ambiguities in tautomeric forms .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase assays (e.g., EGFR or JAK2) with IC₅₀ determination via fluorescence polarization.

- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can low yields in the final coupling step be resolved?

- Methodological Answer : Low yields (<50%) often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for enhanced electron-deficient aryl coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hr vs. 24 hr) and improve homogeneity at 120°C .

- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate impurities (e.g., unreacted pyrimidine) .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation steps:

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent labs using standardized protocols (e.g., ATP concentration in kinase assays).

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify degradation products via LC-MS .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to explain variability in receptor affinity .

Q. What strategies refine the structure-activity relationship (SAR) for pyrimidine-pyrazole hybrids?

- Methodological Answer :

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at pyrimidine C2 to enhance π-π stacking with hydrophobic kinase pockets .

- Bioisosteric Replacement : Replace pyrimidine with triazine to assess tolerance for heterocycle size/charge .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity, guiding lead optimization .

Data Analysis & Experimental Design

Q. How to analyze tautomeric equilibria in solution vs. solid state?

- Methodological Answer :

- Solution NMR : Variable-temperature ¹H NMR (25–60°C) monitors NH proton exchange rates to identify dominant tautomers.

- Solid-State IR : Compare N-H stretching frequencies (3200–3400 cm⁻¹) to distinguish amine vs. imine forms .

- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict relative stability of tautomers .

Q. What crystallographic challenges arise during structure determination?

- Methodological Answer : Poor crystal quality (e.g., twinning) is common. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。